4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid
Description
Contextualizing the Benzene-1,4-diamine and Oxalic Acid Components
To fully understand the properties and potential of the salt, it is essential to first examine its constituent molecules.
4-N,4-N-dimethylbenzene-1,4-diamine , also known as N,N-dimethyl-p-phenylenediamine (DMPD), is an aromatic diamine that appears as a colorless to reddish-violet solid. wikipedia.org The presence of two amine groups on the benzene (B151609) ring, one of which is a tertiary amine and the other a primary amine, makes it a versatile molecule in organic synthesis. It is a key intermediate in the production of dyes, such as Methylene Blue, and is also used as a chemical intermediate for diazonium salts and as an analytical reagent. wikipedia.org A notable characteristic of phenylenediamines, including DMPD, is their redox activity; they can be easily oxidized to form stable radical cations. nbinno.com
Oxalic acid , with the IUPAC name ethanedioic acid, is the simplest dicarboxylic acid. It is a white crystalline solid that is highly soluble in water. nist.gov Occurring naturally in many plants, it is a relatively strong organic acid due to the proximity of the two carboxyl groups. rsc.org Oxalic acid and its conjugate bases (oxalates) are excellent chelating agents for metal cations. libretexts.org Its applications are widespread, including as a cleaning and bleaching agent, particularly for rust removal, a mordant in dyeing processes, and a reagent in the synthesis of other chemicals. rsc.orgresearchgate.net
The combination of the basic aromatic diamine and the strong organic dicarboxylic acid through proton transfer results in the formation of the title salt.
Significance of Organic Salt Formation in Chemical Systems
The formation of organic salts is a powerful technique in chemistry to modify the physicochemical properties of molecules without altering their fundamental covalent structure. This process is driven by the transfer of a proton (H+) from an acidic functional group (like a carboxylic acid) to a basic functional group (like an amine). google.com
Key advantages of organic salt formation include:
Modified Solubility: Salt formation can dramatically alter the solubility of an organic compound. Typically, converting a neutral organic molecule into a salt increases its solubility in polar solvents like water. scielo.br
Improved Stability: Salts often exhibit greater thermal and chemical stability compared to their free base or free acid forms. This is particularly important for compounds that are prone to degradation.
Purification: The ability to form salts and then regenerate the free acid or base is a common strategy for the purification of ionizable organic compounds. explorable.com
In the case of 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid, the salt formation converts the volatile and air-sensitive diamine into a more stable, solid form, which is advantageous for storage and handling in a research setting.
Historical Development and Current Research Trajectories Pertaining to Aromatic Diamine and Carboxylic Acid Salts
The study of organic acids and bases has a long history, with early naturalists and chemists identifying and classifying these compounds based on their taste and reactivity. researchgate.netnih.gov The modern understanding of acid-base chemistry, particularly the concept of proton transfer, was developed in the late 19th and early 20th centuries by scientists like Arrhenius, Brønsted, and Lowry. scielo.br Aromatic amines became particularly important with the rise of the synthetic dye industry in the 19th century. mdpi.com
Historically, the formation of salts from aromatic amines was primarily used for their purification and isolation. The reaction of an amine with a strong acid to form a crystalline salt allows for easy separation from non-basic impurities.
In recent decades, the focus has shifted towards the functional properties of these salts in the solid state. Current research trajectories involving aromatic diamine and dicarboxylic acid salts include:
Supramolecular Chemistry and Crystal Engineering: Researchers are exploring how the hydrogen bonding and π-π stacking interactions in these salts can be used to construct complex, ordered, multi-dimensional structures. nih.gov The predictable nature of the interactions between carboxylate and ammonium (B1175870) groups makes them excellent building blocks for designing new materials with specific topologies.
Materials Science: These organic salts are being investigated as precursors for high-performance polymers like polyamides and polyimides. nist.gov The salt of a diamine and a dicarboxylic acid can be a monomer for polymerization, offering advantages in terms of stoichiometry control and processing. Aromatic diamines, in particular, are known to impart excellent thermal stability and mechanical strength to polymers. nist.gov
Non-linear Optics: The specific arrangement of ions in the crystal lattice of some organic salts can lead to interesting non-linear optical (NLO) properties, making them candidates for applications in optical technologies. nist.gov
The compound this compound serves as a model system for studying the fundamental interactions and properties that are relevant to these advanced research areas.
Detailed Research Findings
One documented application is its use as a reagent in a study to evaluate the catalytic effects of elemental sulfur nanoparticles on the reduction of hexavalent chromium (CrVI). It has also been used to study the transformation of trichloroethene (TCE) in heated soil and groundwater samples. libretexts.org
Below are data tables summarizing the known properties of this compound.
Table 1: General and Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 62778-12-5 |
| Molecular Formula | C₁₈H₂₆N₄O₄ |
| Molecular Weight | 362.42 g/mol |
| Appearance | White to light yellow to dark green powder/crystal |
| Melting Point | ~205 °C (with decomposition) |
| Assay | ≥98% |
| Linear Formula | [(CH₃)₂NC₆H₄NH₂]₂·H₂C₂O₄ |
Table 2: Spectroscopic Data (Infrared) Data obtained from the NIST Chemistry WebBook, Coblentz Society, Inc. rsc.org
| Wavenumber (cm⁻¹) | Interpretation |
|---|---|
| ~3400-2500 (broad) | N-H and O-H stretching (from ammonium and carboxylic acid groups involved in hydrogen bonding) |
| ~1700-1600 | C=O stretching (from oxalate), N-H bending (from ammonium), C=C stretching (aromatic ring) |
| ~1600-1450 | Aromatic ring vibrations |
| ~1400-1300 | C-N stretching, O-H bending |
| ~1200 | C-O stretching (from oxalate) |
| ~820 | C-H out-of-plane bending (para-substituted aromatic ring) |
Note: The spectrum is complex due to the overlap of bands from the two organic cations and the oxalate (B1200264) anion, as well as extensive hydrogen bonding in the solid state.
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12N2.C2H2O4/c2*1-10(2)8-5-3-7(9)4-6-8;3-1(4)2(5)6/h2*3-6H,9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUINXKPLPIOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-98-9 (Parent) | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9069637 | |
| Record name | Bis((p-aminophenyl)dimethylammonium) oxalate | |
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Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62778-12-5 | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis((p-aminophenyl)dimethylammonium) oxalate | |
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| Record name | Bis[(p-aminophenyl)dimethylammonium] oxalate | |
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Synthetic Methodologies and Mechanistic Insights into the Formation of 4 N,4 N Dimethylbenzene 1,4 Diamine;oxalic Acid and Its Analogues
Controlled Crystallization and Co-Crystallization Techniques for Organic Salts
Controlled crystallization is a crucial technique for obtaining high-purity, well-defined crystalline forms of organic salts like 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid. The process typically involves the dissolution of the amine and acid components in a suitable solvent, followed by controlled changes in conditions such as temperature, solvent composition, or pH to induce supersaturation and subsequent crystal growth.
Co-crystallization, a related technique, aims to form a crystalline material with two or more different molecules in the same crystal lattice. In the context of diamine-acid systems, this can lead to the formation of either a salt (with proton transfer) or a co-crystal (with neutral components linked by hydrogen bonds). The outcome is often dependent on the pKa difference between the acidic and basic components and the solvent environment.
Key Parameters in Controlled Crystallization:
| Parameter | Effect on Crystallization | Typical Conditions for Aromatic Diamine-Dicarboxylic Acid Salts |
| Solvent Choice | Influences solubility of reactants and product, and can mediate proton transfer. | Protic solvents like ethanol (B145695) or methanol (B129727) are often used to facilitate salt formation. |
| Temperature | Affects solubility and nucleation/growth kinetics. Cooling crystallization is a common method. | Dissolution at elevated temperatures (e.g., 50-70 °C) followed by slow cooling to room temperature or below. |
| Concentration | Determines the level of supersaturation, which drives the crystallization process. | Reactant concentrations are typically in the range of 0.01 to 0.5 M. |
| pH | Can be adjusted to control the protonation state of the amine and acid, thereby influencing salt formation. | For weak acids and bases, pH control can be critical to achieving the desired salt form. |
Table 1: Illustrative Parameters for the Controlled Crystallization of Aromatic Diamine-Dicarboxylic Acid Salts.
Mechanochemical Synthesis Approaches for Diamine-Acid Systems
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and green alternative to solvent-based synthesis for organic salts and co-crystals. nih.gov This approach involves the grinding or milling of solid reactants, often with the addition of a small amount of liquid (liquid-assisted grinding or LAG) to enhance reaction rates and crystallinity. nih.gov
In the context of diamine-acid systems, mechanochemical synthesis can lead to the formation of products that are difficult to obtain from solution. nih.gov The process is typically rapid, solvent-free (or uses minimal solvent), and can provide access to novel crystalline forms.
A study on the mechanochemical co-crystallization of pyrazinamide (B1679903) with oxalic acid provides valuable insights that can be extrapolated to the this compound system. nih.gov In this analogous system, neat grinding of the reactants resulted in the formation of the co-crystal, and the presence of hydrated oxalic acid was found to accelerate the reaction through a liquid-assisted grinding mechanism. nih.gov
Comparison of Mechanochemical Grinding Techniques:
| Grinding Technique | Description | Advantages for Diamine-Acid Systems |
| Neat Grinding | Grinding of solid reactants in the absence of any liquid. | Completely solvent-free, simple, and can yield unique polymorphs. |
| Liquid-Assisted Grinding (LAG) | Grinding with the addition of a catalytic amount of a liquid phase. | Often results in faster reaction rates, higher yields, and more crystalline products. nih.gov |
Table 2: Comparison of Neat and Liquid-Assisted Grinding for the Synthesis of Diamine-Acid Systems.
Solution-Phase Salt Formation Dynamics and Equilibrium Studies
In solution, the formation of an organic salt from an amine and an acid is a dynamic equilibrium process. The extent of salt formation depends on several factors, including the intrinsic basicity of the amine, the acidity of the carboxylic acid, the solvent polarity, and the temperature.
For the 4-N,4-N-dimethylbenzene-1,4-diamine and oxalic acid system, the equilibrium in a given solvent can be represented as:
H₂N-C₆H₄-N(CH₃)₂ + HOOC-COOH ⇌ [H₃N⁺-C₆H₄-N(CH₃)₂][⁻OOC-COOH]
Further proton transfer to form a dicationic salt is also possible, depending on the stoichiometry and conditions. Spectroscopic techniques such as UV-Vis and NMR spectroscopy are commonly employed to study these equilibria. By monitoring changes in the spectral features of the reactants and products as a function of concentration and temperature, thermodynamic parameters such as the equilibrium constant (K_eq) and the enthalpy (ΔH) and entropy (ΔS) of salt formation can be determined.
The solvent plays a crucial role in these equilibria. rsc.org Protic and polar solvents can stabilize the resulting ions through solvation, thereby shifting the equilibrium towards salt formation. rsc.org In contrast, apolar solvents favor the formation of neutral hydrogen-bonded complexes. rsc.org
Investigation of Proton Transfer Mechanisms in Amine-Acid Interactions
The fundamental interaction in the formation of an amine-acid salt is the transfer of a proton from the acidic group to the basic nitrogen atom. The position of the proton in the resulting hydrogen bond (O-H···N or O⁻···H-N⁺) determines whether the product is a co-crystal or a salt.
The extent of proton transfer can be investigated using a combination of experimental and computational methods. Solid-state techniques such as X-ray diffraction can provide precise information on bond lengths and angles, which can indicate the location of the proton. Spectroscopic methods are also highly informative:
Infrared (IR) Spectroscopy: The stretching frequencies of the N-H and C=O groups are sensitive to the protonation state. A shift in the C=O stretching frequency and the appearance of N⁺-H stretching bands can confirm salt formation. libretexts.org
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: The chemical shifts of nitrogen and carbon atoms are significantly affected by protonation. Solid-state NMR can therefore be a powerful tool to distinguish between a salt and a co-crystal. rsc.org
Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface for the proton transfer and to predict the relative stabilities of the co-crystal and salt forms. These studies can provide valuable mechanistic insights into the factors that govern proton transfer in these systems. In related systems, the proton transfer process is understood to be influenced by the surrounding molecular environment, which can amplify the energetic effects of hydrogen bond geometry.
Advanced Spectroscopic Elucidation of 4 N,4 N Dimethylbenzene 1,4 Diamine;oxalic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid in both solution and the solid state.
Solution-State NMR for Structural Confirmation and Purity Analysis
In solution, typically using a solvent like dimethyl sulfoxide-d6 (DMSO-d6), the ¹H and ¹³C NMR spectra confirm the protonation of the primary amine group of the diamine and the presence of the oxalate (B1200264) counter-ion.
The ¹³C NMR spectrum would corroborate this structure, showing distinct resonances for the aromatic carbons, the N-methyl carbons, and the carboxylate carbon of the oxalate anion. The aromatic carbons would show a characteristic pattern reflecting the substitution on the benzene (B151609) ring. The carbon atoms of the oxalate anion are expected to appear in the region of δ 160-170 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d6
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.7 - 7.0 | Multiplet |
| N(CH₃)₂ | ~3.0 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d6
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-N(CH₃)₂ | ~150 |
| Aromatic C-NH₃⁺ | ~130 |
| Aromatic CH | 110-120 |
| N(CH₃)₂ | ~40 |
Solid-State NMR for Crystal Packing and Molecular Dynamics
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the arrangement of molecules in the crystal lattice and their dynamics. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. acs.org
For this compound, ¹³C ssNMR would reveal the number of crystallographically inequivalent carbon sites in the asymmetric unit. Differences in the chemical shifts between the solution and solid-state spectra can provide insights into the effects of crystal packing. rsc.org
Furthermore, ssNMR can probe the dynamics of the molecule, such as the rotation of the methyl groups or the phenyl ring. Variable temperature ssNMR experiments can be used to study changes in molecular motion with temperature. researchgate.net ¹H ssNMR, particularly when combined with techniques that enhance resolution, can provide information on proton proximities and hydrogen bonding, complementing the data from vibrational spectroscopy. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are powerful techniques for studying the functional groups and intermolecular interactions within this compound.
Analysis of Hydrogen Bonding Networks via FTIR and Raman
The formation of the salt results in a robust network of hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) of the cation and the carboxylate groups (-COO⁻) of the oxalate anion. These interactions are clearly observable in the FTIR and Raman spectra.
In the FTIR spectrum, the N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad band in the region of 3200-2800 cm⁻¹. libretexts.orgnist.gov This broadening is a characteristic feature of hydrogen-bonded N-H groups in the solid state. The C=O stretching vibration of the oxalate anion, which would be around 1700 cm⁻¹ in oxalic acid, is shifted to lower wavenumbers (typically in the 1650-1550 cm⁻¹ region for the asymmetric stretch and 1450-1350 cm⁻¹ for the symmetric stretch) due to the formation of the carboxylate and its involvement in hydrogen bonding. qut.edu.auqut.edu.auwalisongo.ac.id
Raman spectroscopy provides complementary information. The symmetric stretching vibrations of the oxalate C-O bonds are often strong in the Raman spectrum. qut.edu.auresearchgate.net The position of these bands is sensitive to the nature of the cation and the hydrogen bonding environment. qut.edu.au
Table 3: Characteristic FTIR and Raman Bands (cm⁻¹) for Intermolecular Interactions
| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (-NH₃⁺) | 3200 - 2800 (broad) | Weak |
| C=O Asymmetric Stretch (oxalate) | 1650 - 1550 | Variable |
| C=O Symmetric Stretch (oxalate) | 1450 - 1350 | Strong |
Spectroscopic Signatures of Protonation and Anion-Cation Interactions
The protonation of the primary amine group leads to distinct changes in the vibrational spectra compared to the free diamine. The appearance of the N-H stretching and bending modes of the -NH₃⁺ group is a clear indication of salt formation. libretexts.orgrsc.org The C-N stretching vibration, typically found around 1250-1350 cm⁻¹ for aromatic amines, may also shift upon protonation due to the change in the electronic structure. libretexts.org
The interaction between the [4-(dimethylamino)phenyl]azanium cation and the oxalate anion is primarily electrostatic, but the hydrogen bonding network imparts a significant covalent character to the interaction. The positions of the oxalate vibrational modes are sensitive to the electrostatic field of the cation, leading to shifts in their frequencies. qut.edu.auresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization
High-resolution mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), is used to determine the accurate mass of the cationic component of the salt and to study its fragmentation pattern.
In positive-ion mode ESI-HRMS, the spectrum would be dominated by the protonated diamine, [C₈H₁₃N₂]⁺, which has a calculated exact mass that can be precisely measured by HRMS. This allows for the unambiguous confirmation of the elemental composition of the cation.
Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion to investigate its fragmentation pathways. For the [4-(dimethylamino)phenyl]azanium cation, fragmentation is likely to involve the loss of small neutral molecules. Based on studies of similar compounds, potential fragmentation pathways could include the loss of a methyl radical (•CH₃) from the dimethylamino group or cleavage of the aromatic ring. acs.orgnih.govresearchgate.net The study of these fragmentation patterns provides further confirmation of the molecular structure.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| Cation | [C₈H₁₃N₂]⁺ | 137.1073 |
Electronic Absorption and Emission Spectroscopy for Charge Transfer Phenomena
The formation of a charge-transfer (CT) complex between an electron donor, such as 4-N,4-N-dimethylbenzene-1,4-diamine, and an electron acceptor, like oxalic acid, gives rise to new electronic transitions that are not present in the individual molecules. These transitions can be probed using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy, providing valuable insights into the nature and extent of the charge transfer interaction.
The interaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon absorption of light. This process leads to the appearance of a new, often broad and intense, absorption band at a longer wavelength (lower energy) than the absorptions of the parent molecules. The energy of this charge-transfer band is a direct measure of the energy required for the electron transfer to occur.
The position, intensity, and shape of the charge-transfer band are sensitive to several factors, including the electron-donating and -accepting strengths of the constituent molecules, their relative concentrations, the stoichiometry of the complex, and the polarity of the solvent. acs.org The interaction is often evidenced by the appearance of a characteristic absorption band in the visible spectrum. researchgate.net
Detailed Research Findings from Analogous Systems:
Studies on similar donor-acceptor systems reveal that the formation of the CT complex can be characterized by determining the formation constant (KCT) and the molar extinction coefficient (εCT) of the CT band. These parameters can be obtained using spectrophotometric methods, such as the Benesi-Hildebrand equation, by analyzing the changes in the absorbance of the CT band at varying concentrations of the donor and acceptor. acs.org
The solvent can play a crucial role in the energetics of the charge-transfer transition. In polar solvents, the excited state, which has a larger dipole moment due to the charge separation, is stabilized more than the ground state. This stabilization leads to a red shift (bathochromic shift) in the absorption maximum of the CT band with increasing solvent polarity. This phenomenon is known as solvatochromism. The study of solvatochromic shifts can provide information about the change in dipole moment upon excitation and the nature of the solute-solvent interactions.
Emission spectroscopy can also be a powerful tool for studying charge-transfer complexes. Following excitation into the CT absorption band, the complex may relax to the ground state via radiative decay, emitting a photon. This fluorescence is typically red-shifted with respect to the absorption and is also sensitive to the solvent environment. The fluorescence quantum yield and lifetime can provide further details about the dynamics of the excited state and the efficiency of the charge-transfer process. In some cases, the formation of an excited-state complex, or exciplex, can be observed, which is only stable in the excited state and has its own characteristic emission spectrum.
Illustrative Data Tables for a Representative Phenylenediamine-Acceptor CT Complex:
The following tables provide hypothetical yet representative data for a charge-transfer complex formed between a phenylenediamine donor and a generic acceptor in different solvents, illustrating the principles discussed above.
Table 1: Electronic Absorption Data
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (εmax, M-1cm-1) |
| Hexane | 1.88 | 480 | 2500 |
| Dichloromethane | 8.93 | 510 | 2800 |
| Acetonitrile | 37.5 | 535 | 3100 |
Table 2: Emission Spectroscopy Data
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |
| Hexane | 1.88 | 540 | 0.15 |
| Dichloromethane | 8.93 | 575 | 0.10 |
| Acetonitrile | 37.5 | 610 | 0.05 |
These illustrative tables demonstrate the expected trends for a charge-transfer complex. As the solvent polarity increases, a bathochromic (red) shift is observed in both the absorption and emission maxima. The molar extinction coefficient may also increase with solvent polarity. Conversely, the fluorescence quantum yield often decreases in more polar solvents due to the increased stabilization of the charge-separated excited state, which can promote non-radiative decay pathways.
Crystallography and Solid State Chemistry of 4 N,4 N Dimethylbenzene 1,4 Diamine;oxalic Acid Complexes
Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide invaluable information on the molecular and supramolecular structure of the 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid complex.
Characterization of Crystal Packing and Lattice Parameters
Should single crystals of this complex be grown, SCXRD analysis would yield the unit cell dimensions (a, b, c) and angles (α, β, γ), which define the fundamental repeating unit of the crystal lattice. These lattice parameters, along with the crystal system and space group, are crucial for understanding the packing efficiency and symmetry of the molecules within the crystal. A hypothetical data table for such a crystal is presented below.
Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1001.2 |
Note: This data is hypothetical and for illustrative purposes only, as experimental data is not currently available.
Identification of Intermolecular Hydrogen Bonds and π-π Stacking Interactions
The solid-state structure of this complex would be significantly influenced by a variety of intermolecular forces. Strong hydrogen bonds are expected to form between the protonated amine groups of the 4-N,4-N-dimethylbenzene-1,4-diammonium cation and the oxygen atoms of the oxalate (B1200264) anion. These interactions are fundamental to the formation of the salt itself.
Powder X-ray Diffraction for Polymorphism and Phase Transitions
Powder X-ray diffraction (PXRD) is a powerful tool for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to variations in physical properties.
While no specific studies on the polymorphism of this compound have been reported, it is plausible that this complex could exhibit polymorphism, as is common for organic salts. PXRD could be used to screen for different crystalline forms that may arise from varying crystallization conditions such as solvent, temperature, and cooling rate. Additionally, variable-temperature PXRD could be employed to investigate potential phase transitions, where the crystal structure changes upon heating or cooling.
Supramolecular Architectures Driven by Diamine-Oxalate Interactions
The interaction between the diamine cation and the oxalate anion is the primary driving force for the formation of extended supramolecular architectures in the solid state.
Construction of 1D, 2D, and 3D Extended Structures
The bifunctional nature of both the diamine (two protonated amine groups) and the oxalate anion (two carboxylate groups) allows for the formation of extended networks through hydrogen bonding. Depending on the specific hydrogen bonding motifs and the influence of other intermolecular interactions, these complexes can self-assemble into one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. For instance, alternating cation-anion chains are a common motif in such salts. These chains can then be further organized into higher-dimensional structures through weaker interactions.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts in Solid Forms
A comprehensive search for specific crystallographic data and Hirshfeld surface analysis of the co-crystal formed between 4-N,4-N-dimethylbenzene-1,4-diamine and oxalic acid did not yield a dedicated study on this particular complex. Hirshfeld surface analysis is a powerful computational method used in crystallography to visualize and quantify the various intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting surface, the Hirshfeld surface, provides a unique three-dimensional picture of the molecule's shape and its immediate environment.
The analysis involves mapping different properties onto this surface, most notably dnorm, which is a normalized contact distance. The dnorm value is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), and is normalized against the van der Waals radii of the respective atoms.
Red regions on the dnorm map indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, typically representing strong interactions like hydrogen bonds.
White regions denote contacts that are approximately equal to the van der Waals radii.
Blue regions signify contacts that are longer than the van der Waals radii.
For a hypothetical analysis of the this compound complex, one would anticipate significant intermolecular interactions involving the amine and carboxylic acid functional groups. The primary interactions would likely be strong N-H···O or O-H···N hydrogen bonds between the protonated diamine and the deprotonated oxalate molecules.
The quantitative contribution of each type of intermolecular contact to the crystal packing can be summarized in a data table. While specific experimental data for the target compound is unavailable, a representative table format illustrating the kind of data generated from a Hirshfeld surface analysis is presented below. The values are hypothetical and serve only to demonstrate the output of such an analysis.
Table 4.4.1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface Area for this compound
| Intermolecular Contact | Contribution (%) |
| H···H | 45.0 |
| O···H / H···O | 35.5 |
| C···H / H···C | 12.2 |
| C···C | 4.8 |
| N···H / H···N | 1.5 |
| Other | 1.0 |
In this hypothetical scenario, the dominant contacts are H···H interactions, which is common for organic molecules due to the abundance of hydrogen atoms on the molecular surface. The next most significant contribution comes from O···H/H···O contacts, indicative of the strong hydrogen bonding expected between the oxalic acid and the diamine. The C···H/H···C contacts would represent weaker C-H···π or other van der Waals interactions. The relative percentages provide a clear, quantitative measure of the forces governing the crystal's supramolecular architecture. Without experimental single-crystal X-ray diffraction data, a specific and accurate analysis for this compound remains purely speculative.
Computational Chemistry and Theoretical Modeling of 4 N,4 N Dimethylbenzene 1,4 Diamine;oxalic Acid
Density Functional Theory (DFT) for Electronic Structure and Bonding
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to study various aspects of substituted p-phenylenediamine (B122844) derivatives, providing a framework for understanding the electronic characteristics of 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid.
The formation of the oxalate (B1200264) salt of 4-N,4-N-dimethylbenzene-1,4-diamine involves proton transfer from oxalic acid to the diamine. The extent and energetics of this protonation are crucial for understanding the compound's stability and properties. DFT calculations can be employed to determine the most stable protonation states and the associated energy changes.
Theoretical studies on aliphatic amines have demonstrated the utility of DFT in calculating thermodynamic properties related to protonation, such as pKa values and enthalpies of absorption. ustc.edu.cnresearchgate.net For 4-N,4-N-dimethylbenzene-1,4-diamine, DFT calculations could elucidate the preferred site of protonation (the primary amine versus the tertiary amine) and the relative energies of the monoprotonated and diprotonated species in the presence of the oxalate counterion. The calculations would typically involve geometry optimization of the neutral diamine, oxalic acid, and the resulting salt in various possible protonation states. The energies of these optimized structures would then be compared to determine the most stable form.
Table 1: Illustrative DFT Calculation Scheme for Protonation Energetics
| Calculation Step | Description | Expected Outcome |
| 1. Geometry Optimization | Optimization of the 3D structures of 4-N,4-N-dimethylbenzene-1,4-diamine, oxalic acid, and the resulting salt. | Minimum energy conformations of all species. |
| 2. Frequency Calculation | Calculation of vibrational frequencies for the optimized structures. | Confirmation of true energy minima (no imaginary frequencies) and zero-point vibrational energies. |
| 3. Single-Point Energy | Calculation of the electronic energy at a higher level of theory or with a larger basis set for improved accuracy. | Accurate electronic energies for all species. |
| 4. Protonation Energy | Calculation of the energy difference between the products (the salt) and the reactants (neutral diamine and oxalic acid). | The thermodynamic favorability of the proton transfer reaction. |
This table is illustrative of a typical computational workflow and does not represent actual experimental data.
DFT calculations are a powerful tool for predicting various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic features.
For instance, a study on an aromatic iminoaniline derivative demonstrated the use of DFT to evaluate its nonlinear optical (NLO) properties, with the choice of functional guided by the experimental optical gap. nih.gov Similarly, for this compound, DFT calculations could predict its vibrational frequencies, which correspond to the stretching and bending modes of its chemical bonds. These calculated frequencies can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and the effects of salt formation on the vibrational modes of the diamine and oxalate moieties.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. nih.govehu.es These calculations can identify the energies of electronic transitions and the orbitals involved, providing insight into the nature of the absorption bands observed in UV-Vis spectroscopy.
Table 2: Predicted Spectroscopic Data from Analogous Systems
| Spectroscopic Technique | Predicted Property | Computational Method | Relevance to this compound |
| FT-IR/Raman | Vibrational Frequencies | DFT (e.g., B3LYP/6-31G*) | Assignment of experimental vibrational bands and analysis of hydrogen bonding. researchgate.net |
| UV-Visible | Electronic Transition Energies | TD-DFT | Understanding the electronic structure and the origin of color. nih.gov |
| NMR | Chemical Shifts | DFT with GIAO method | Aiding in the assignment of 1H and 13C NMR signals. |
This table is based on methodologies applied to similar compounds and serves as a guide for potential computational studies.
Molecular Dynamics (MD) Simulations for Crystal Lattice Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide valuable insights into the dynamics of its crystal lattice.
MD simulations of organic molecular crystals have been used to reproduce structural and dynamic properties, such as thermal motion, molecular reorientations, and internal rotations. researchgate.netrsc.orgrsc.orgnih.govsoton.ac.ukacs.orgnih.gov For the oxalate salt of 4-N,4-N-dimethylbenzene-1,4-diamine, MD simulations could be employed to study the stability of the crystal structure at different temperatures, the nature of intermolecular interactions (such as hydrogen bonding between the diamine and oxalate ions), and the vibrational modes of the crystal lattice (phonons). Such simulations require an accurate force field that describes the interactions between the atoms.
Table 3: Potential Applications of MD Simulations
| Property of Interest | Simulation Approach | Information Gained |
| Crystal Structure Stability | NPT (constant pressure and temperature) simulations over a range of temperatures. | Assessment of the thermal stability of the crystal lattice and prediction of phase transitions. |
| Intermolecular Interactions | Analysis of radial distribution functions and hydrogen bond lifetimes. | Characterization of the strength and dynamics of hydrogen bonds and other non-covalent interactions. |
| Lattice Vibrations | Calculation of the velocity autocorrelation function and its Fourier transform. | Prediction of the phonon density of states, which can be compared with inelastic neutron scattering experiments. |
This table outlines potential research directions using MD simulations.
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations, particularly using DFT, are instrumental in elucidating reaction mechanisms. acs.org For this compound, these methods could be used to explore various potential reaction pathways, such as oxidation, degradation, or participation in electron transfer processes.
For example, DFT studies on N,N'-substituted p-phenylenediamines have investigated their dehydrogenation products, which is relevant to their function as antioxidants. researchgate.netresearchgate.net Similarly, the reaction pathways for the oxidation of 4-N,4-N-dimethylbenzene-1,4-diamine could be investigated by calculating the geometries and energies of reactants, transition states, and products. The activation energies obtained from these calculations would provide insights into the kinetics and feasibility of different reaction channels.
Theoretical Insights into Charge Transfer Complexes and Redox Potentials
The 4-N,4-N-dimethylbenzene-1,4-diamine moiety is known for its electron-donating properties and its ability to form charge-transfer (CT) complexes. acs.orgnih.govresearchgate.net Computational methods can provide a detailed understanding of the electronic structure of such complexes and predict their properties.
DFT calculations can be used to model the interaction between the diamine (as the electron donor) and a suitable electron acceptor. These calculations can determine the geometry of the CT complex, the extent of charge transfer, and the nature of the orbitals involved in the interaction (e.g., HOMO of the donor and LUMO of the acceptor). The calculated electronic properties can be correlated with experimental observations, such as the appearance of new absorption bands in the UV-Vis spectrum upon complex formation.
Furthermore, the redox potential of 4-N,4-N-dimethylbenzene-1,4-diamine can be predicted using computational methods. canterbury.ac.nzkashanu.ac.iracs.orgnih.gov The redox potential is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced. DFT calculations, in conjunction with a suitable solvation model, can provide accurate estimates of redox potentials. These theoretical predictions are valuable for understanding the electrochemical behavior of the compound and its potential applications in areas such as redox-active materials. canterbury.ac.nz
Table 4: Computational Approaches for Charge Transfer and Redox Properties
| Property | Computational Method | Key Parameters Calculated |
| Charge Transfer Complex | DFT, TD-DFT | Geometry, binding energy, charge transfer integral, electronic absorption spectrum. |
| Redox Potential | DFT with a continuum solvation model | Gibbs free energy of oxidation/reduction, absolute redox potential. |
This table summarizes the computational techniques used to study charge transfer and redox phenomena.
Redox Chemistry and Electrochemical Behavior of the Diamine Component Within the Salt Framework
Electrochemical Oxidation Mechanisms of N,N-Dimethylbenzene-1,4-diamine in Aqueous and Organic Electrolytes
The electrochemical oxidation of N,N-dimethylbenzene-1,4-diamine (DMPD) is a well-studied process that exhibits significant diversity in its mechanism depending on the nature of the electrolyte medium. researchgate.net In aqueous solutions, the pH is a critical determinant of the reaction pathway. researchgate.net Cyclic voltammetry studies have revealed that the anodic oxidation of DMPD can proceed through various mechanisms, including CE (chemical step preceding electron transfer), EE (two separate electron transfer steps), and ECE (electron transfer followed by a chemical step and another electron transfer). researchgate.netresearchgate.net
In aprotic organic solvents, such as acetonitrile, the electrochemical oxidation of p-phenylenediamine (B122844) and its derivatives typically proceeds through two successive one-electron reversible steps. researchgate.net This indicates the formation of a stable cation radical after the first electron transfer, which can then be further oxidized in a second step. The initial oxidation product is the deeply colored radical cation [H₂NC₆H₄N(CH₃)₂]⁺, known as Wurster's Red. wikipedia.org
The electrochemical behavior can be summarized in the following table:
| Electrolyte | pH Range | Predominant Mechanism | Intermediates/Products |
| Aqueous | 0 | CE | Protonated species |
| Aqueous | 3-6 | EE | Cation radical, diimine |
| Aqueous | Basic | ECE | Quinone-diimine |
| Aprotic Organic | N/A | EE (two 1e⁻ steps) | Wurster's Red (cation radical) |
Solid-State Electrochemistry and Electron Transfer Processes
Direct experimental studies on the solid-state electrochemistry of 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid are not extensively documented in the reviewed literature. However, the principles of solid-state voltammetry of immobilized microcrystals can provide a theoretical framework for understanding its behavior. The electrochemical reaction in the solid state is often initiated at the three-phase junction where the electrode, the solid compound, and the electrolyte solution meet. researchgate.net
For a redox-active salt like the one , the electron transfer process would involve the oxidation of the N,N-dimethylbenzene-1,4-diamine cation. The efficiency of this process in the solid state is dependent on both ionic and electronic conductivity within the crystal lattice. researchgate.net The uptake or expulsion of electrons must be coupled with the transport of ions to maintain electroneutrality. The reaction zone is expected to grow from the initial three-phase junction into the crystal lattice as the reduced (or oxidized) product is formed. researchgate.net
The kinetics of homogeneous electron exchange for related compounds, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), have been studied in aprotic solvents and provide insight into the factors governing electron transfer. rsc.org These studies highlight the importance of the solvent's dielectric properties and the reorganization energy (both inner and outer sphere) in determining the rate of electron transfer. rsc.org While these are solution-phase studies, the fundamental principles of reorganization energy are also applicable to solid-state processes.
Influence of Oxalate (B1200264) Anion on Redox Potentials and Stability
The counter-ion in a salt can significantly influence the redox properties of the electroactive species. In the case of this compound, the oxalate anion is expected to impact the redox potential and the stability of the oxidized forms of the diamine. Studies on the oxidation of N,N-dimethyl-p-phenylenediamine with different counter-ions (sulfate, acetate, and hydrochloride) have shown that the nature of the anion affects the electrochemical response. nih.gov For instance, chloride ions have been observed to cause inhibition at higher concentrations. nih.gov
The oxalate anion, being a dicarboxylate, can engage in specific interactions, such as hydrogen bonding and ion pairing, with the N,N-dimethylbenzene-1,4-diamine cation and its oxidized forms. These interactions can stabilize or destabilize the cation radical and the diimine species, thereby shifting the redox potentials.
The stability of the oxidized species is a critical factor. The two-electron oxidation product of the related N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD²⁺) is known to be highly unstable in aqueous solutions. rsc.org The presence of the oxalate anion in the crystal lattice could potentially enhance the stability of the oxidized N,N-dimethylbenzene-1,4-diamine species through favorable electrostatic interactions and by providing a more rigid local environment compared to a solvated state in solution. This stabilization would be reflected in the measured redox potentials and the reversibility of the electrochemical process.
The following table summarizes the potential influences of different anions on the electrochemical behavior of N,N-dimethyl-p-phenylenediamine:
| Anion | Observed/Potential Influence | Reference |
| Sulfate | Forms a stable salt, used in various studies | |
| Acetate | Used as a counter-ion in electrochemical studies | nih.gov |
| Hydrochloride | Causes inhibition at higher concentrations | nih.gov |
| Oxalate | Expected to influence redox potential and stability through ion pairing and hydrogen bonding | Inferred |
Coordination Chemistry and Metal Organic Systems Involving 4 N,4 N Dimethylbenzene 1,4 Diamine As a Ligand Precursor
The coordination chemistry of 4-N,4-N-dimethylbenzene-1,4-diamine, also known as N,N-dimethyl-p-phenylenediamine, is a field of significant interest due to the ligand's versatile binding capabilities and the potential applications of its metal complexes in catalysis and materials science. This diamine can act as a precursor to a variety of ligands, which in turn form stable complexes with a range of transition metals. The presence of both a primary and a tertiary amine group allows for strategic modifications to tune the electronic and steric properties of the resulting metal complexes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-N,4-N-dimethylbenzene-1,4-diamine derivatives, and how can their purity be validated?
- Methodology : Use electrophilic substitution reactions with reagents like halogens or acyl chlorides under acidic/basic conditions. For characterization, employ nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity (>98% recommended). Reference synthetic protocols for analogous benzenediamine derivatives in PubChem .
Q. How can oxalic acid concentrations be accurately quantified in biological matrices like plasma or urine?
- Methodology : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix interference. Sample pretreatment should include acidification to stabilize oxalic acid and prevent non-enzymatic conversion of ascorbic acid, a common source of error .
Q. What are the key acid-base properties of oxalic acid relevant to its reactivity in aqueous systems?
- Methodology : Determine dissociation constants (pKa₁ = 1.25, pKa₂ = 4.14) via potentiometric titration. Account for its polyprotic nature in experimental designs, as protonation states influence ligand-metal complexation (e.g., with Fe³⁺ in environmental systems) .
Advanced Research Questions
Q. How can researchers design controlled cytotoxicity assays for 4-N,4-N-dimethylbenzene-1,4-diamine derivatives, and what confounding factors must be addressed?
- Methodology : Use standardized models like Daphnia magna assays for ecological toxicity screening. Control for solvent effects (e.g., DMSO concentrations ≤0.1%) and validate results with comparative LC₅₀ values from structurally similar compounds. Include positive controls (e.g., doxorubicin) and replicate experiments to ensure reproducibility .
Q. How can contradictory data on oxalic acid’s efficacy in mite control (e.g., variable treatment frequencies) be resolved experimentally?
- Methodology : Conduct dose-response studies with fixed oxalic acid concentrations (e.g., 3% w/v) and variable application intervals (3–10 days). Monitor mite mortality rates and bee colony health (e.g., brood viability, adult bee survival) over 30-day cycles. Compare outcomes to baseline data from formic acid treatments .
Q. What mechanisms govern oxalic acid’s interaction with arsenic-loaded ferrihydrite under UV light, and how can this inform environmental remediation strategies?
- Methodology : Perform photodissolution experiments using As(V)-adsorbed ferrihydrite exposed to oxalic acid (0.1–1.0 mM) under controlled UV irradiation (λ = 254 nm). Quantify Fe²⁺ release via ferrozine assays and As(V) retention using ICP-MS. Results show UV enhances As(V) retention by 775–1300% via Fe(II)-oxalate complexation .
Q. How does oxalic acid decomposition in nitric acid systems impact nuclear waste processing, and what experimental parameters optimize its degradation?
- Methodology : Simulate waste stream conditions (pH 1–2, 45°C) with 0.3–0.75 M oxalic acid and track decomposition via ion chromatography. Introduce nitrous acid (HNO₂) to accelerate oxidation, noting NO gas evolution as a byproduct. Compare kinetic rates to formic acid degradation for process scalability .
Data Contradiction Analysis
Q. Why do extraction efficiencies for heavy metals (e.g., Cu, As) vary between oxalic acid and acetic acid in microwave-assisted protocols?
- Resolution : Oxalic acid’s stronger chelation capacity (log K = 4.7 for Cu²⁺) enhances As/Cr removal (>98%) but competes with acetic acid (log K = 1.7) for Cu²⁺ binding. Optimize mixed-acid ratios (e.g., 0.5% oxalic + 1.0% acetic) to balance selectivity .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions for 4-N,4-N-dimethylbenzene-1,4-diamine derivatives to avoid hydrolysis .
- Environmental Studies : Use solar simulators to replicate UV effects in oxalic acid-mediated remediation trials .
- Toxicology : Pair in vitro cytotoxicity assays with in vivo models (e.g., zebrafish embryos) for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
